3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-propan-2-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7(2)12-8-4-5-10(13-3)9(11)6-8;/h4-7,12H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZTVQUEOZJFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)OC)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-32-5 | |
| Record name | Benzenamine, 3-fluoro-4-methoxy-N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride typically involves:
- Introduction of the methoxy group via nucleophilic substitution on appropriately substituted fluoro- or chloro-nitrobenzene precursors.
- Reduction of nitro groups to amines.
- Alkylation or substitution on the amino group to introduce the N-(propan-2-yl) substituent.
- Formation of the hydrochloride salt to stabilize the amine.
These steps are often carried out in stages with careful control of temperature, solvents, and reagents to optimize regioselectivity and yield.
Stepwise Preparation Based on Patent WO2024023012A1
This patent outlines a multi-step process for preparing fluoro- and methoxy-substituted anilines, which can be adapted for 3-fluoro-4-methoxy-N-(propan-2-yl)aniline derivatives.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| A | Nucleophilic substitution of chlorine by methoxide on dichloro-fluoronitrobenzene | Temperature: 5–60°C (preferably 20–40°C); Time: 5–12 hours; Base: sodium methoxide | Produces regioisomeric methoxy-nitrobenzenes; solvent often absent or alcohol used as solvent |
| B | Reaction of chloro-fluoro-nitrobenzene with alcohols in presence of base | Excess alcohol used as solvent; no additional solvent required | Selective methoxylation to yield 3-fluoro-4-methoxy-nitrobenzene derivatives |
| C | Reduction of nitro group to amine | Reducing agent (e.g., catalytic hydrogenation or chemical reductants) in suitable solvent | Forms 3-fluoro-4-methoxyaniline intermediate |
| D | Alkylation of aniline nitrogen with isopropyl group | Alkylating agent (e.g., isopropyl halide or reductive amination) | Introduces N-(propan-2-yl) substituent |
| E | Formation of hydrochloride salt | Treatment with HCl in organic or aqueous solvent | Stabilizes the amine as hydrochloride salt |
The process emphasizes mild temperatures and controlled reaction times to maximize yield and regioselectivity. Extraction and purification steps typically involve organic solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), or dichloromethane.
Protection and Nitration Strategy (WO2018207120A1)
Although focused on a related compound (4-fluoro-2-methoxy-5-nitroaniline), this patent provides insight into protecting group strategies and nitration methods applicable to the synthesis of fluoro-methoxy anilines, which can be tailored for 3-fluoro-4-methoxy derivatives.
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of amino group on 4-fluoro-2-methoxyaniline | N-protecting groups: acetyl, benzoyl, carbobenzyloxy, tosyl, etc.; reagents: acetic anhydride, benzoyl chloride, etc. | Protects amine to prevent side reactions during nitration |
| 2 | Nitration of N-protected aniline | Nitrating agents: KNO3/H2SO4, guanidine nitrate/H2SO4; solvents: dichloromethane, dichloroethane | Controlled nitration at desired position |
| 3 | Deprotection of amino group | Acidic or basic hydrolysis depending on protecting group | Yields nitroaniline intermediate |
| 4 | Reduction of nitro group to amine | Chemical or catalytic reduction | Forms fluoro-methoxy aniline |
| 5 | N-alkylation with isopropyl group | Alkylating agents or reductive amination | Forms N-(propan-2-yl) derivative |
| 6 | Salt formation with hydrochloric acid | Aqueous or organic solvent | Produces hydrochloride salt |
This approach allows for regioselective nitration and avoids overreaction or side products, improving purity and yield.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents/Conditions | Temperature | Time | Solvent | Yield/Notes |
|---|---|---|---|---|---|
| Methoxylation (nucleophilic substitution) | Sodium methoxide, 3-chloro-1,2-difluoro-4-nitrobenzene | 20–40°C | 5–12 h | Alcohol (methanol) or neat | Up to 98% regioisomeric purity |
| Nitro group reduction | Catalytic hydrogenation or chemical reductant (e.g., Fe/HCl) | Ambient to 50°C | 2–6 h | Ethanol, methanol, or organic solvent | High conversion to aniline |
| N-protection (optional) | Acetic anhydride, benzoyl chloride, etc. | 0–25°C | 1–4 h | Dichloromethane, toluene | Facilitates selective nitration |
| Nitration | KNO3/H2SO4 or guanidine nitrate/H2SO4 | 0–10°C | 1–3 h | Dichloromethane or dichloroethane | Controlled substitution pattern |
| Deprotection | Acidic/basic hydrolysis | Ambient | 1–3 h | Water or organic solvent | Restores free amine |
| N-alkylation | Isopropyl halide or reductive amination reagents | 25–80°C | 2–12 h | Acetonitrile, ethanol | Forms N-(propan-2-yl) aniline |
| Salt formation | HCl gas or aqueous HCl | Ambient | 1–2 h | Ethanol, ether | Produces stable hydrochloride salt |
Detailed Research Findings and Notes
Regioselectivity: The methoxylation step is crucial for obtaining the correct substitution pattern. Using 3-chloro-1,2-difluoro-4-nitrobenzene as starting material with sodium methoxide yields the desired 3-fluoro-4-methoxy intermediate with high regioselectivity and yield (up to 98%) without requiring purification before the next step.
Temperature and Reaction Time: Mild temperatures (20–40°C) and moderate reaction times (5–12 hours) during methoxylation optimize yield while minimizing side reactions.
Reduction Step: Nitro group reduction to aniline is typically performed under catalytic hydrogenation or chemical reduction conditions. Choice of method depends on scale and availability of catalysts. Solvents like ethanol or methanol are preferred for solubility and safety.
Protection and Nitration: Protection of the amino group prior to nitration prevents unwanted side reactions and over-nitration. Various protecting groups are applicable, including acetyl and carbobenzyloxy groups. Nitration is performed with nitrating agents such as KNO3/H2SO4 under controlled temperature to achieve selective substitution.
N-Alkylation: Introduction of the N-(propan-2-yl) group can be achieved by alkylation using isopropyl halides or via reductive amination with appropriate aldehydes/ketones and reducing agents. Reaction conditions vary but generally involve mild heating and polar solvents.
Salt Formation: Conversion to hydrochloride salt improves compound stability and facilitates isolation and purification. This step is typically straightforward and uses standard acid-base reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine and methoxy groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.
Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Nitroso derivatives and other oxidized products.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are being explored for their potential therapeutic effects, particularly in treating conditions such as depression and cancer. For instance, derivatives synthesized from this compound have shown efficacy in alleviating depressive symptoms while minimizing side effects compared to traditional antidepressants.
Anticancer Research
Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(propan-2-yl)aniline exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma cells. This suggests potential applications in developing new anticancer therapies. The mechanism of action may involve enzyme inhibition and interaction with cellular receptors, which modulate signaling pathways critical for cell survival and proliferation .
Agrochemicals
In the agrochemical sector, 3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride is utilized in developing herbicides and pesticides. The compound's reactivity allows it to participate in electrophilic aromatic substitution reactions, making it suitable for synthesizing various agrochemical agents. Its ability to interact with cytochrome P450 enzymes also suggests a role in the metabolism of xenobiotics, potentially enhancing the efficacy of agrochemical formulations.
Industrial Applications
Dyes and Pigments
The compound is valuable in producing dyes and pigments due to its structural features that allow for significant color properties. The methoxy and fluorine groups enhance its reactivity, making it suitable for various chemical processes involved in dye synthesis.
Case Studies and Research Findings
Several studies have documented the biological activity and potential applications of this compound:
Mechanism of Action
The mechanism by which 3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride with related aniline derivatives, emphasizing substituent-driven differences:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluoro and 4-methoxy substituents in the target compound create a balance between electron withdrawal (F) and donation (OCH₃), influencing reactivity in electrophilic substitution reactions. In contrast, nitro (NO₂) or bromo (Br) groups in analogs enhance electrophilicity but reduce solubility .
- Hydrochloride Salt Advantage: The hydrochloride form improves crystallinity and aqueous solubility compared to non-salt analogs like 3-chloro-4-phenoxy derivatives, which may require organic solvents for handling .
Biological Activity
3-Fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride is a fluorinated aromatic amine with a molecular formula of C11H16ClFNO2 and a molecular weight of 219.68 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities.
Chemical Structure and Properties
The compound features:
- Fluorine atom : Enhances lipophilicity and potentially alters biological interactions.
- Methoxy group : Influences binding affinity to enzymes or receptors.
- Isopropyl group : May facilitate penetration through biological membranes.
These structural elements contribute to its distinct chemical and biological properties, making it valuable in pharmaceutical synthesis and agrochemicals .
The biological activity of this compound involves its interaction with various molecular targets, particularly enzymes such as cytochrome P450. This interaction is crucial for the metabolism of xenobiotics, leading to the formation of more polar metabolites that can be easily excreted from the body. Additionally, it may influence cellular signaling pathways, gene expression, and metabolic processes .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Observations/Findings | References |
|---|---|---|
| Antimicrobial | Potential activity noted; further studies needed | |
| Anticancer | Modulates metabolic pathways; potential therapeutic use | |
| Enzyme Interaction | Interacts with cytochrome P450 enzymes |
Research Insights
- Interaction with Cytochrome P450 : Studies have shown that this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction may affect the pharmacokinetics and toxicity profiles of drugs metabolized by these enzymes .
- Pharmacokinetic Profiles : Although specific pharmacokinetic data for this compound are scarce, related compounds have demonstrated favorable profiles, including sufficient oral bioavailability and manageable clearance rates .
- Toxicity Studies : Initial toxicity assessments indicate that the compound does not exhibit acute toxicity at high concentrations in animal models, suggesting a favorable safety margin for further exploration .
Q & A
Q. What are the common synthetic routes for preparing 3-fluoro-4-methoxy-N-(propan-2-yl)aniline hydrochloride?
- Methodological Answer : Two primary approaches are employed:
- Alkylation : React 3-fluoro-4-methoxyaniline with isopropyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base under reflux conditions. Subsequent treatment with HCl yields the hydrochloride salt .
- Nitro Reduction : Start with a nitro precursor (e.g., 3-fluoro-4-methoxy-nitrobenzene), perform alkylation, reduce the nitro group using hydrogen gas and palladium on carbon (H₂/Pd-C) in ethanol, and isolate the hydrochloride salt via acidification .
Q. How is the hydrochloride salt form advantageous in research settings?
- Methodological Answer : The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol), simplifying purification via recrystallization. It also improves stability by reducing hygroscopicity and oxidation susceptibility, which is critical for long-term storage and reproducibility in biological assays .
Q. What spectroscopic techniques confirm the compound’s structural identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy, isopropyl) and aromatic proton splitting patterns.
- FT-IR : Confirms functional groups (N-H stretch at ~3000 cm⁻¹ for the amine; C-F stretch at 1100–1000 cm⁻¹).
- X-ray Crystallography : Resolves steric effects of the isopropyl group and validates molecular geometry using SHELX software for refinement .
Q. What purification methods are effective post-synthesis?
- Methodological Answer :
- Recrystallization : Use ethanol-water mixtures to isolate high-purity crystals.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients to separate unreacted precursors.
- Distillation : For intermediates, use reduced-pressure distillation to avoid thermal decomposition .
Advanced Research Questions
Q. How can regioselective introduction of substituents be optimized during synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., amine protection with tert-butoxycarbonyl (Boc) to direct alkylation to the desired position).
- Catalytic Control : Use Lewis acids (e.g., AlCl₃) to favor para-substitution in electrophilic aromatic substitution.
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired intermediates .
Q. How do steric effects from the isopropyl group influence reactivity in nucleophilic substitution?
- Methodological Answer : The bulky isopropyl group reduces accessibility to the amine’s lone pair, slowing reactions with electrophiles. Mitigation strategies include:
- Polar Aprotic Solvents : Increase electrophile reactivity (e.g., DMF, DMSO).
- Elevated Temperatures : Overcome steric barriers in SN2 mechanisms.
- Microwave-Assisted Synthesis : Accelerate reaction kinetics under controlled conditions .
Q. How can conflicting crystallographic data be resolved during structural validation?
- Methodological Answer :
- Refinement Software : Use SHELXL to iteratively adjust thermal displacement parameters and occupancy rates.
- Cross-Validation : Compare X-ray data with NMR/IR results to identify discrepancies (e.g., misassigned hydrogen bonds).
- Twinned Data Analysis : Apply SHELXD/SHELXE for deconvoluting overlapping diffraction patterns in twinned crystals .
Q. What computational methods predict the compound’s biological target interactions?
- Methodological Answer :
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets.
- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., solvation, temperature).
- QSAR Models : Correlate structural features (e.g., logP, Hammett constants) with activity data from analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and optimize stoichiometry.
- Byproduct Identification : Employ LC-MS to detect side products (e.g., over-alkylation) and adjust reaction conditions.
- Reproducibility Checks : Validate protocols across multiple labs to isolate equipment- or operator-specific variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
